molecular formula C22H22N4O3 B10879081 N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B10879081
M. Wt: 390.4 g/mol
InChI Key: RFSRTQCGFVZUPU-UHFFFAOYSA-N
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Description

N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound featuring a pyrrole ring substituted with cyano, dimethyl, and pyridyl groups, as well as a dimethoxyphenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrole ring, followed by functional group modifications to introduce the cyano, dimethyl, and pyridyl substituents. The final step involves the coupling of the pyrrole derivative with a dimethoxyphenyl acetamide precursor under suitable conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethyl-1-pyridin-3-ylpyrrol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-14-15(2)26(17-6-5-9-24-13-17)22(18(14)12-23)25-21(27)11-16-7-8-19(28-3)20(10-16)29-4/h5-10,13H,11H2,1-4H3,(H,25,27)

InChI Key

RFSRTQCGFVZUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CN=CC=C3)C

Origin of Product

United States

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